(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a formamido group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to attach the formamido group.
Butanamide backbone construction: The final step involves the coupling of the formamido intermediate with a butanamide derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the formamido and butanamide groups can influence the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares similarities with other nitrophenyl and formamido-containing compounds, such as:
Uniqueness
The unique combination of the nitrophenyl, formamido, and butanamide groups in (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE contributes to its distinct chemical properties and potential applications. Its specific structural arrangement allows for unique interactions and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H16N4O4 |
---|---|
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
3-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H16N4O4/c1-3-7-15-13(19)8-10(2)16-17-14(20)11-5-4-6-12(9-11)18(21)22/h3-6,9H,1,7-8H2,2H3,(H,15,19)(H,17,20)/b16-10+ |
InChI-Schlüssel |
VCEAZLMGQWQWBJ-MHWRWJLKSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)NCC=C |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.